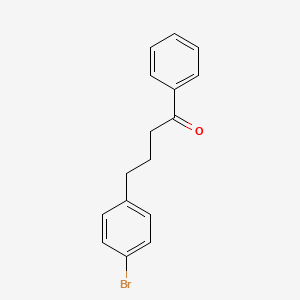
4-(4-Bromophenyl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Optical Nonlinear Properties : A study by Dhumad et al. (2021) synthesized 4-(4-Bromophenyl)-1-phenylbutan-1-one and analyzed its optical nonlinear properties using the Z-scan method. They found the compound exhibited high nonlinear refractive indexes, indicating potential applications in optical limiting technologies (Dhumad et al., 2021).
Tautomeric Equilibria : Mahmudov et al. (2011) investigated the tautomeric equilibria of this compound derivatives, revealing insights into intramolecular hydrogen bonding and resonance-assisted hydrogen bonding (RAHB), vital for understanding chemical reactivity and molecular structure (Mahmudov et al., 2011).
Chemical Reactions and Kinetics
- Pyrolysis Studies : Chuchani and Dominguez (1983) conducted pyrolysis studies of this compound, contributing to the understanding of reaction mechanisms and kinetics in haloketones (Chuchani & Dominguez, 1983).
Synthesis of Novel Compounds
Fragrant Compounds Synthesis : Kuznetsov et al. (2015) used this compound for the condensation with tetramethylenediethylenetetramine, leading to fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one, highlighting its role in fragrance chemistry (Kuznetsov et al., 2015).
Electrogenerated Nanoparticles : Goodarzi and Mirza (2020) described an electrochemical method to synthesize novel nanoparticles using this compound, illustrating its utility in nanotechnology and materials science (Goodarzi & Mirza, 2020).
Crystal Structure Analysis
- Crystallography Studies : Mague et al. (2014) and Fun et al. (2009) conducted crystallography studies of derivatives of this compound, contributing to the field of material sciences and molecular geometry (Mague et al., 2014), (Fun et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . Therefore, it’s plausible that 4-(4-Bromophenyl)-1-phenylbutan-1-one may interact with targets involved in these biological processes.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the growth of pathogens or cancer cells by interfering with essential biological pathways .
Biochemical Pathways
Related compounds have been associated with the disruption of various biochemical pathways, leading to the inhibition of microbial growth or cancer cell proliferation .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities, suggesting that this compound may have similar effects .
Análisis Bioquímico
Biochemical Properties
4-(4-Bromophenyl)-1-phenylbutan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are crucial for its metabolism . The interaction with these enzymes involves the reduction of this compound to biphenyl in the presence of cationic micelles . Additionally, this compound has been studied for its potential antimicrobial and antiproliferative activities, indicating its interaction with various biomolecules involved in these processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that derivatives of this compound exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . Furthermore, its impact on cell function includes modulation of oxidative stress levels, as indicated by changes in malondialdehyde (MDA) levels, a common biomarker for oxidative injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with enzymes such as cytochrome P-450 . This binding leads to the reduction of the compound and subsequent biochemical transformations. Additionally, the compound’s structure allows it to inhibit or activate specific enzymes, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have varying impacts on cells . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The compound undergoes reduction and other biochemical transformations, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins facilitate its localization and accumulation in specific tissues . These properties are critical for its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that derivatives of this compound can localize to specific cellular compartments, such as mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects in the desired cellular context .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPRBJJKZQBPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

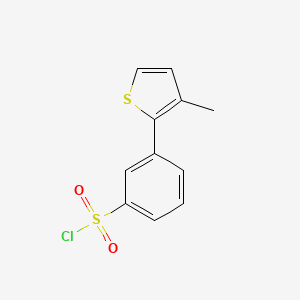
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
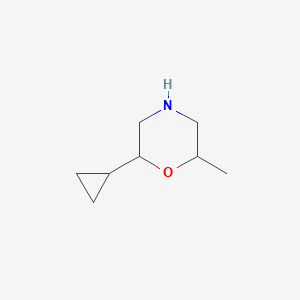
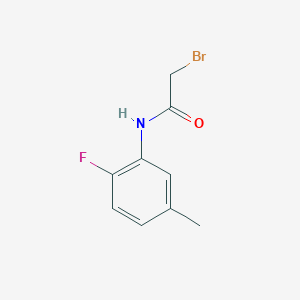
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)


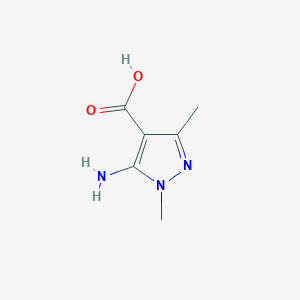
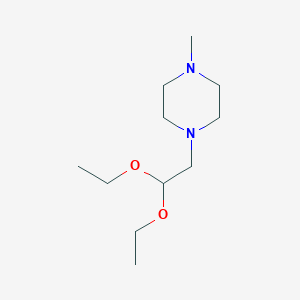
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
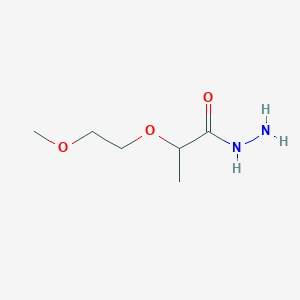

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
